L-Alanine, L-alanyl-L-valylglycyl-L-isoleucylglycyl (9CI) is a complex peptide compound composed of various amino acids. It is notable for its potential applications in biochemistry and biotechnology, particularly in protein synthesis and metabolic pathways. This compound is classified as a peptide, specifically a derivative of alanine and other amino acids, which are fundamental building blocks of proteins.
L-Alanine is naturally occurring in many proteins and is synthesized in the body through various metabolic pathways. It plays a crucial role in nitrogen transport and metabolism. The classification of L-alanine and its derivatives falls under amino acids and peptides, which are essential for numerous biological functions, including enzyme activity and cellular signaling.
The synthesis of L-alanyl-L-valylglycyl-L-isoleucylglycyl can be achieved through several methods:
The enzymatic synthesis often involves multiple ligases that transfer amino acids from tRNA to growing peptide chains. For example, purified enzymes from Enterococcus faecalis have been employed to synthesize specific peptide sequences .
The molecular structure of L-alanyl-L-valylglycyl-L-isoleucylglycyl consists of a sequence of amino acids linked by peptide bonds. The specific arrangement contributes to its biological activity and stability.
L-alanyl-L-valylglycyl-L-isoleucylglycyl participates in various biochemical reactions:
The efficiency of these reactions can be influenced by factors such as pH, temperature, and the presence of catalysts or inhibitors .
The mechanism of action for L-alanyl-L-valylglycyl-L-isoleucylglycyl primarily involves its role as a substrate in enzymatic reactions or as part of larger protein structures:
Studies indicate that alanine plays a significant role in gluconeogenesis and serves as a precursor for other biomolecules .
Relevant analyses show that variations in structure can significantly affect these properties, impacting their applications in scientific research .
L-alanyl-L-valylglycyl-L-isoleucylglycyl has several scientific uses:
L-Alanine, L-alanyl-L-valylglycyl-L-isoleucylglycyl- (9CI), represents a structurally defined hexapeptide with the sequence Ala-Val-Gly-Ile-Gly-Ala, commonly abbreviated as AVGIGA. Its systematic IUPAC name is (2S)-2-[[2-[[(2S,3S)-2-[[2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]acetyl]amino]propanoic acid, reflecting the stereochemistry at all chiral centers where L-configuration is specified for alanine, valine, and isoleucine residues, while glycine residues remain achiral [4]. This compound is registered under CAS number 129426-47-7 and has a molecular formula of C₂₁H₃₈N₆O₇, corresponding to a molecular weight of 486.6 g/mol [4] [1]. Its canonical SMILES notation is CCC(C)C(C(=O)NCC(=O)NC(C)C(=O)O)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)N, and the isomeric SMILES CCC@HC@@HNC(=O)CNC(=O)C@HNC(=O)C@HN explicitly defines the absolute configuration at each alpha carbon [4].
Table 1: Nomenclature and Identifiers of AVGIGA
Classification | Identifier |
---|---|
Systematic IUPAC Name | (2S)-2-[[2-[[(2S,3S)-2-[[2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]acetyl]amino]propanoic acid |
Common Abbreviation | AVGIGA |
CAS Registry Number | 129426-47-7 |
Molecular Formula | C₂₁H₃₈N₆O₇ |
Molecular Weight | 486.6 g/mol |
Canonical SMILES | CCC(C)C(C(=O)NCC(=O)NC(C)C(=O)O)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)N |
Isomeric SMILES | CCC@HC@@HNC(=O)CNC(=O)C@HNC(=O)C@HN |
This hexapeptide belongs to the oligopeptide category, defined as peptides containing 2 to 50 amino acid residues [5]. Its sequence—Ala-Val-Gly-Ile-Gly-Ala—exhibits distinctive structural attributes:
Biologically, AVGIGA is a proteolytic fragment of HIV-1 glycoprotein 41 (gp41), specifically residues 24–29 in the N-terminal fusion domain of the HIV-1-BH10 strain. Within gp41, this segment lies within the fusion peptide proximal region (FPPR), a critical structural module mediating viral-host membrane fusion. The hydrophobic residues (Val, Ile) are essential for membrane insertion, while glycine residues may confer the conformational plasticity required for gp41’s refolding during fusion [4]. The hexapeptide falls within the "Alanine World" paradigm, where alanine acts as a fundamental scaffold for secondary structure formation. Alanine’s high propensity for α-helix induction (observed in gp41’s helical bundles) supports its role as a structural mimic for canonical amino acids in protein evolution and design [2] [9].
Table 2: Sequence-Specific Structural Features of AVGIGA
Position | Residue | Structural Role | Physicochemical Property |
---|---|---|---|
1 (N-term) | L-Alanine | N-terminal anchor | Non-polar, helix-promoting |
2 | L-Valine | Hydrophobic core | Branched aliphatic, hydrophobic |
3 | Glycine | Conformational linker | Flexible, achiral |
4 | L-Isoleucine | Hydrophobic core | β-branched, hydrophobic |
5 | Glycine | Conformational linker | Flexible, achiral |
6 (C-term) | L-Alanine | C-terminal anchor | Non-polar, helix-promoting |
The discovery of AVGIGA is intertwined with HIV research breakthroughs. It was first identified in 1992 during proteolytic mapping of gp41 from the HIV-1-BH10 isolate, where its sequence (residues 24–29) was confirmed via Edman degradation and mass spectrometry [4]. Its synthesis followed established peptide chemistry paradigms:
Prebiotic relevance emerged from studies on alanine oligomerization. The Strecker synthesis (1850) demonstrated alanine formation from acetaldehyde, ammonia, and hydrogen cyanide, providing a prebiotic route to its monomers [2]. Crucially, mineral-mediated elongation under simulated hydrothermal conditions (e.g., calcite or montmorillonite clay at 175–275°C) accelerates oligomerization. For instance, carbonate minerals enhance tetra-alanine ((Ala)₄) conversion to penta-alanine ((Ala)₅) and higher oligomers by stabilizing transition states through surface adsorption or pH modulation (optimal pH 7–9). Conversely, volcanic minerals (e.g., dickite) inhibit elongation due to acidic degradation or competitive adsorption [3]. This suggests alkaline hydrothermal vents as plausible environments for AVGIGA-like peptide accumulation in primordial settings.
Table 3: Key Advances in Alanine Oligopeptide Chemistry Relevant to AVGIGA
Year | Milestone | Significance | Context |
---|---|---|---|
1850 | Strecker synthesis of alanine | First chemical synthesis of alanine | Prebiotic monomer availability [2] |
1992 | Isolation from HIV-1 gp41 | Structural identification | Virology/Biochemistry [4] |
2005 | Microflow reactor oligomerization | Rapid alanine peptide elongation (seconds) | Prebiotic chemistry [3] |
2018 | Mineral-enhanced oligomerization | Calcite/montmorillonite boost (Ala)₄→(Ala)₅ | Prebiotic hydrothermal environments [3] |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1